

Structural Basis of Menin-MLL Inhibitor Binding: A Technical Guide

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Compound of Interest

Compound Name: *Menin-MLL inhibitor 4*

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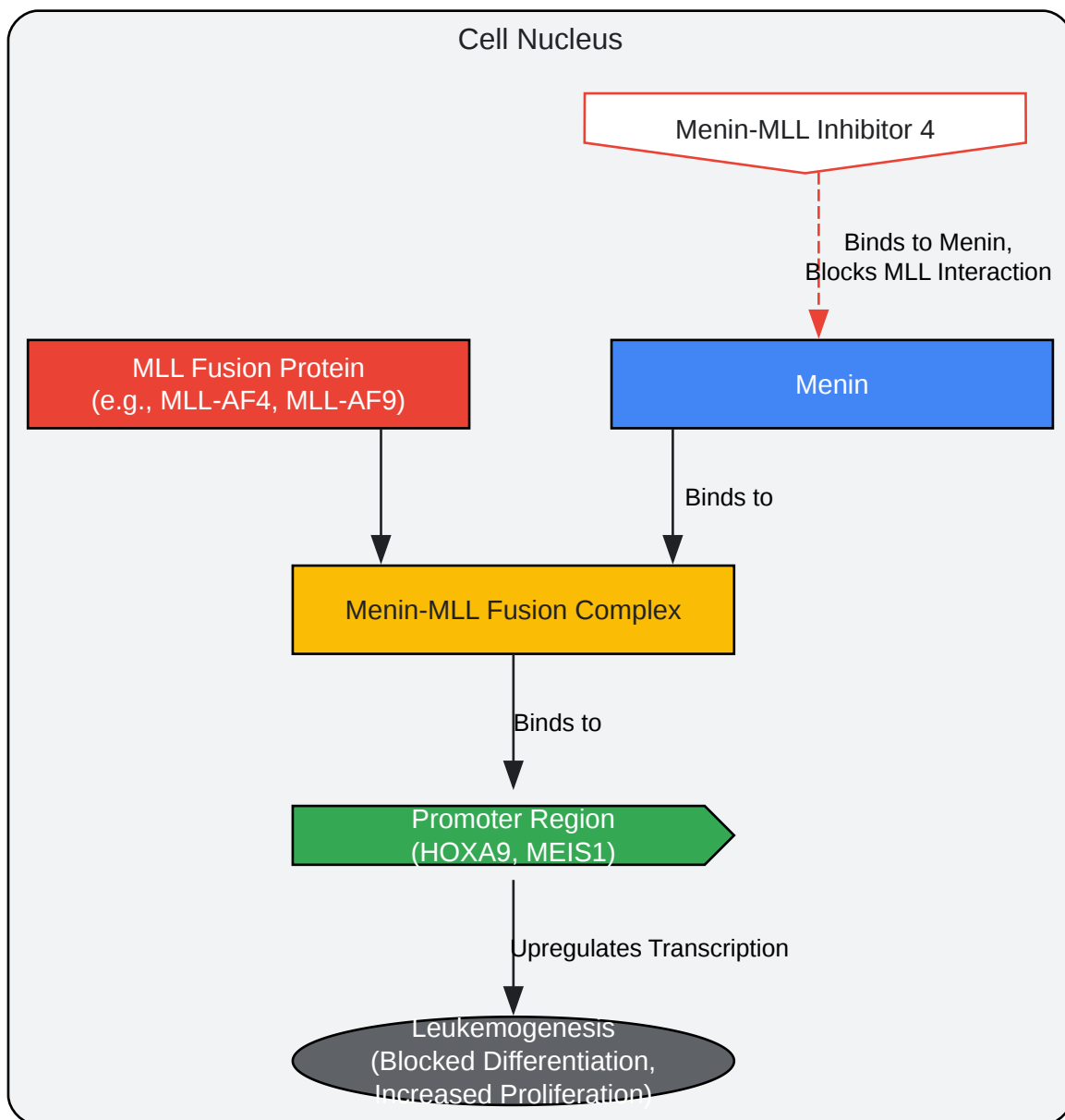
This in-depth technical guide explores the structural basis of how small molecule inhibitors bind to the Menin-Mixed Lineage Leukemia (MLL) complex, a critical interaction in the pathogenesis of certain acute leukemias. Understanding these molecular interactions is paramount for the rational design and optimization of novel therapeutics targeting this protein-protein interface. This document provides a comprehensive overview of the signaling pathway, quantitative binding data for key inhibitors, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.

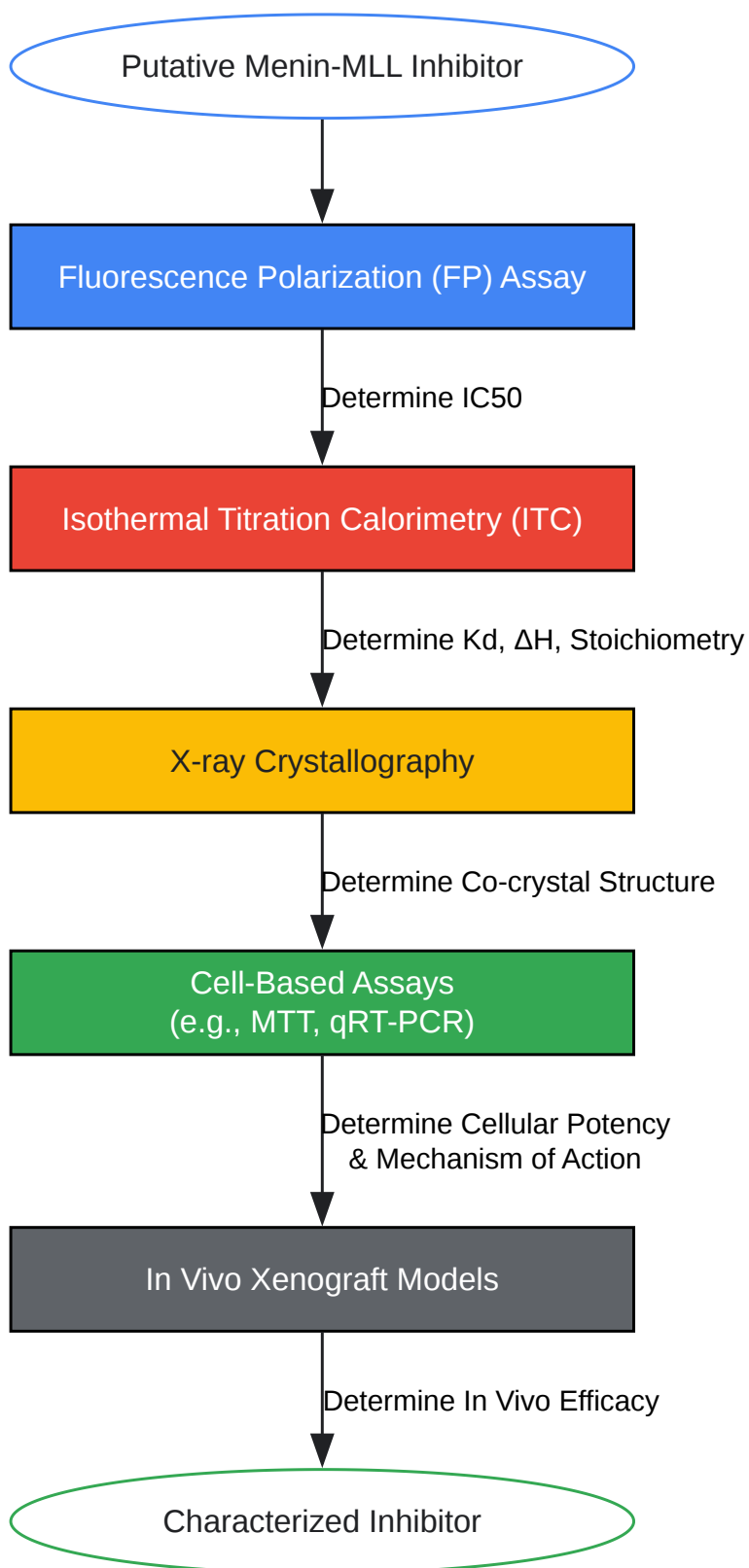
The Menin-MLL Signaling Pathway in Leukemogenesis

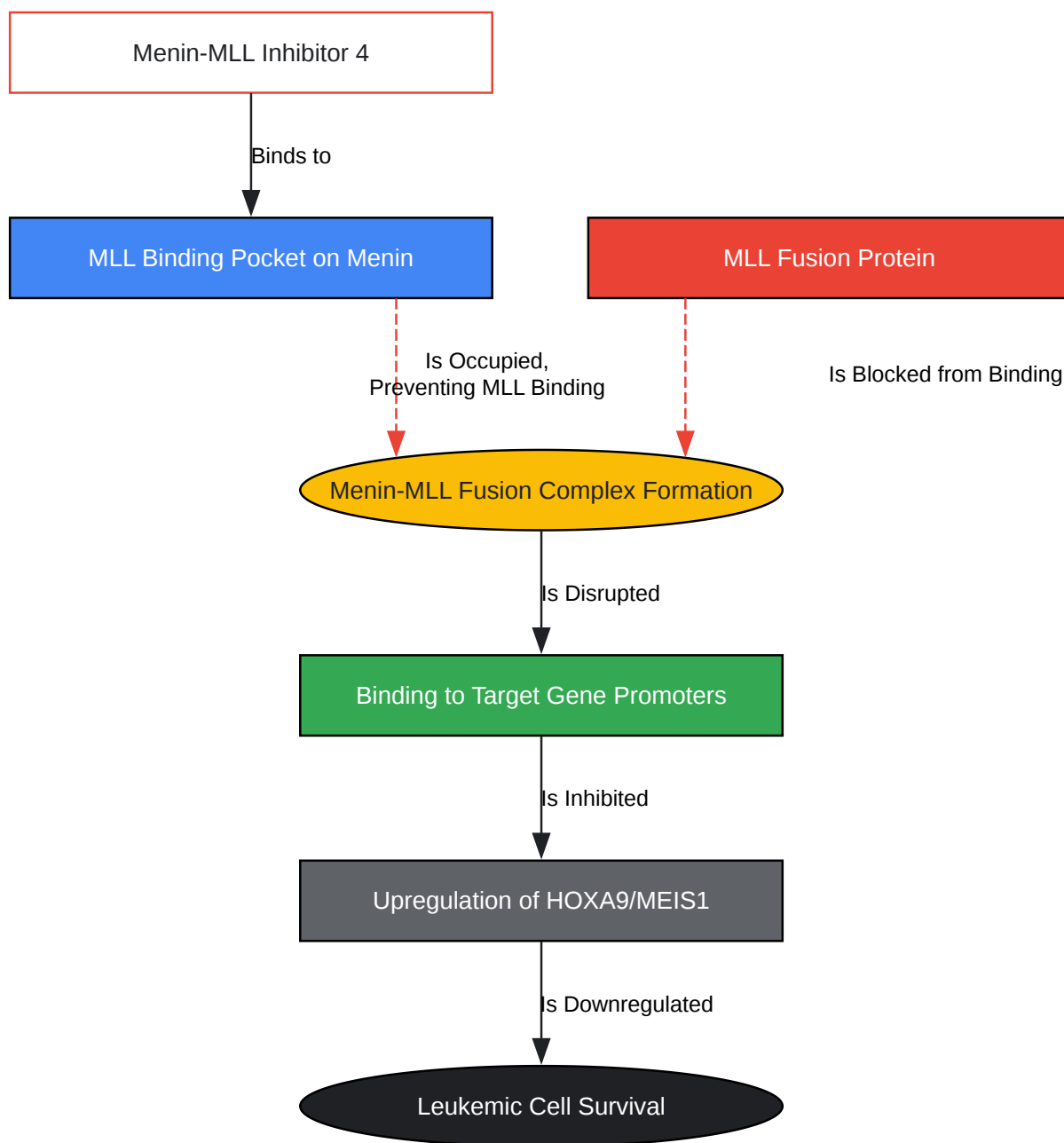
The interaction between the protein Menin and the N-terminus of Mixed Lineage Leukemia (MLL) protein is a crucial driver in MLL-rearranged (MLL-r) acute leukemias.[1][2] Chromosomal translocations involving the KMT2A (formerly MLL) gene lead to the formation of oncogenic MLL fusion proteins.[3] These fusion proteins retain the N-terminal portion of MLL, which is responsible for binding to Menin.[3][4]

The Menin-MLL fusion protein complex acts as a transcriptional regulator, binding to the promoter regions of target genes, most notably HOXA9 and MEIS1.[1][4] The upregulation of these homeobox genes leads to a blockage in hematopoietic differentiation and promotes uncontrolled cell proliferation, the hallmarks of leukemia.[2][3] Small molecule inhibitors that

disrupt the Menin-MLL interaction have been shown to reverse this oncogenic activity, leading to downregulation of HOXA9 and MEIS1, cell differentiation, and apoptosis in MLL-r leukemia cells.[2][5]







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